2-Bromo-7-(chloromethyl)benzo[d]oxazole
Description
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-7-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H,4H2 |
InChI Key |
OXFQBEMCUFLOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(chloromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with bromine and chloromethylating agents. One common method includes the following steps:
Bromination: 2-Aminophenol is reacted with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzoxazoles, while oxidation reactions can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-Bromo-7-(chloromethyl)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(chloromethyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells . The exact molecular pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₅BrClNO
- Functional Groups : Bromine (electron-withdrawing), chloromethyl (reactive alkyl halide), and oxazole (aromatic heterocycle).
- Synthesis: Evidence suggests that bromomethylated benzo[d]oxazole derivatives can be synthesized via condensation reactions between aminophenols and halogenated carboxylic acids, mediated by polyphosphoric acid .
Comparison with Structurally Similar Benzo[d]oxazole Derivatives
Positional Isomers and Substituent Effects
6-Chloro-2-(chloromethyl)benzo[d]oxazole
- Molecular Formula: C₈H₅Cl₂NO
- Key Differences : Chlorine at position 6 instead of bromine at position 2.
7-Bromo-2-methylbenzo[d]oxazole
- Molecular Formula: C₈H₆BrNO
- Key Differences : Methyl group (-CH₃) at position 2 instead of chloromethyl.
- Impact : The methyl group enhances lipophilicity but reduces electrophilicity compared to chloromethyl, limiting its utility in nucleophilic substitution reactions .
Functional Group Variations
5-Fluorobenzo[d]oxazole-2-carboxylic acid
7-Bromobenzo[d]oxazole-2-thiol
- Molecular Formula: C₇H₄BrNOS
- Key Differences : Thiol (-SH) group at position 2 instead of bromine.
- Reactivity : The thiol group facilitates metal coordination and disulfide bond formation, making it useful in catalysis and polymer chemistry .
Data Tables
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Reactivity/Applications |
|---|---|---|---|
| 2-Bromo-7-(chloromethyl)benzo[d]oxazole | C₈H₅BrClNO | Br (C2), -CH₂Cl (C7) | Electrophilic alkylation, cross-coupling |
| 6-Chloro-2-(chloromethyl)benzo[d]oxazole | C₈H₅Cl₂NO | Cl (C6), -CH₂Cl (C2) | Alkylation, limited cross-coupling |
| 7-Bromo-2-methylbenzo[d]oxazole | C₈H₆BrNO | Br (C7), -CH₃ (C2) | Lipophilic probes, metabolic studies |
| 5-Fluorobenzo[d]oxazole-2-carboxylic acid | C₈H₄FNO₃ | F (C5), -COOH (C2) | Bioconjugation, drug delivery |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → 25°C, 12 h | 70–85 | |
| Chloromethylation | MOMCl, ZnCl₂, CH₂Cl₂, 60°C, 6 h | 65–75 | |
| One-pot synthesis | Sequential bromination/chloromethylation | 50–60 |
Optimization focuses on solvent polarity, catalyst loading, and temperature to minimize side reactions (e.g., over-halogenation).
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts. For example, the chloromethyl (–CH₂Cl) group resonates at δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 246.97 for C₈H₅BrClNO) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying regioselectivity in halogenation .
Tip : Use TLC (SiO₂, hexane:EtOAc 10:1) to monitor reaction progress .
How can nucleophilic substitution reactions at the chloromethyl group be optimized for diverse functionalization?
Level: Basic
Answer:
The –CH₂Cl group undergoes SN₂ reactions with nucleophiles (amines, thiols, alcohols). Key parameters:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .
- Temperature : 50–80°C balances reactivity and decomposition risks.
Example : Reaction with morpholine in DMF at 70°C yields 2-bromo-7-(morpholinomethyl)benzo[d]oxazole with >80% conversion .
What computational methods predict the electronic and structural properties of this compound?
Level: Advanced
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, B3LYP/6-31G* models show the bromine atom increases electrophilicity at position 2, guiding reactivity predictions .
- Molecular Dynamics (MD) : Simulates solvent interactions and stability in biological matrices .
Q. Table 2: DFT-Calculated Properties
| Property | Value (eV) | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.2 | Indicates moderate reactivity | |
| Electron Density (Br) | -0.35 e | Highlights electrophilic sites |
How does this compound serve as a precursor in medicinal chemistry?
Level: Advanced
Answer:
The compound is a versatile intermediate for bioactive molecules:
Q. Methodology :
Synthesize target derivatives via nucleophilic substitution.
Evaluate bioactivity using in vitro assays (MTT for cytotoxicity, microdilution for antimicrobials).
Optimize pharmacokinetics via LogP and solubility studies .
What thermodynamic parameters govern the stability of this compound under storage conditions?
Level: Advanced
Answer:
Stability studies use:
- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures (T₀ ≈ 150°C) .
- Kinetic Analysis : ΔH‡ (activation enthalpy) and ΔS‡ (entropy) derived from Arrhenius plots predict shelf-life. For example, ΔH‡ = 95 kJ/mol indicates moderate thermal stability .
Recommendation : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of –CH₂Cl .
How do halogen substituents (Br vs. Cl) influence the reactivity of benzo[d]oxazole derivatives?
Level: Advanced
Answer:
- Electrophilicity : Bromine’s lower electronegativity increases electrophilic aromatic substitution (EAS) rates compared to chlorine .
- Cross-Coupling Reactions : Bromine facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) at 80°C, whereas chlorine requires harsher conditions .
Data : Pd(PPh₃)₄-mediated coupling of 2-bromo derivatives achieves 85% yield vs. 40% for 2-chloro analogs .
What role does this compound play in polymer/materials science?
Level: Advanced
Answer:
The compound is a monomer for conductive polymers:
Q. Synthesis Protocol :
Polymerize via Heck coupling using Pd(OAc)₂.
Characterize via GPC (Mn ≈ 15 kDa) and UV-Vis .
What mechanistic insights explain the biological activity of this compound derivatives?
Level: Advanced
Answer:
Q. Experimental Design :
Perform molecular docking (AutoDock Vina) to predict binding poses.
Validate with SPR or ITC for binding constants .
How can thermodynamic parameters (ΔH°, ΔG°) resolve contradictions in reaction outcomes?
Level: Advanced
Answer:
- Van’t Hoff Analysis : ΔH° and ΔS° values from variable-temperature NMR/KinExA studies identify whether reactions are enthalpy- or entropy-driven .
- Case Study : Conflicting yields in Pt(II) complexation (65% vs. 30%) were resolved by optimizing ΔG° via ligand pre-coordination (-ΔG° = 8.2 kJ/mol favors product) .
Q. Table 3: Thermodynamic Data for Pt(II) Complexation
| Ligand | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |
|---|---|---|---|
| 2-Bromo derivative | -45 | +120 | -82 |
| 2-Chloro derivative | -30 | +90 | -57 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
